

Solubility Profile of Toremifene-d6 Citrate: A Technical Guide

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Compound of Interest

Compound Name: Toremifene-d6 Citrate

Cat. No.: B15295000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Toremifene-d6 Citrate**. While specific quantitative data for the deuterated form is not widely available in public literature, the solubility is expected to be highly comparable to that of Toremifene Citrate. The information presented herein is based on available data for Toremifene Citrate and serves as a critical resource for formulation development, analytical method design, and preclinical studies.

Core Data Presentation: Solubility of Toremifene Citrate

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation design. The following tables summarize the known solubility of Toremifene Citrate in various solvents.

Table 1: Qualitative and Quantitative Solubility of Toremifene Citrate

Solvent	Solubility Description	Quantitative Solubility (mg/mL)	Reference
Water	Very slightly soluble / Slightly soluble	0.44 mg/mL at 37 °C / 0.63 mg/mL at 37°C	[1] [2]
0.02N HCl	-	0.38 mg/mL at 37°C	
Methanol	Sparingly soluble	-	
Ethanol	Slightly soluble	-	[1]
Acetone	Very slightly soluble	-	[1]
Chloroform	Very slightly soluble	-	
Octanol	Practically insoluble	-	
Diethyl Ether	Practically insoluble	-	
DMF	-	30 mg/mL	
DMSO	-	25 mg/mL / 100 mg/mL	
DMSO:PBS (pH 7.2) (1:1)	-	0.5 mg/mL	

Note: The solubility of **Toremifene-d6 Citrate** is presumed to be very similar to Toremifene Citrate due to the isotopic substitution of hydrogen with deuterium, which typically does not significantly alter physicochemical properties like solubility.

Experimental Protocols: Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed methodology for its implementation.

Protocol: Shake-Flask Method for Solubility Determination

1. Objective: To determine the equilibrium solubility of **Toremifene-d6 Citrate** in a specific solvent at a controlled temperature.

2. Materials:

- **Toremifene-d6 Citrate** (crystalline solid)
- Solvent of interest (e.g., water, ethanol, buffer of specific pH)
- Calibrated analytical balance
- Glass vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Volumetric flasks and pipettes

3. Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **Toremifene-d6 Citrate** of known concentrations in the chosen solvent to generate a calibration curve.
- Sample Preparation: Add an excess amount of **Toremifene-d6 Citrate** to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

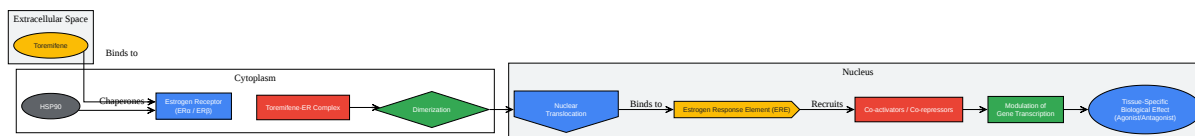
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the undissolved solid.
- **Sample Collection:** Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- **Quantification:** Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved **Toremifene-d6 Citrate**.
- **Data Analysis:** Using the calibration curve, calculate the concentration of **Toremifene-d6 Citrate** in the original saturated solution. The result is reported as the solubility in mg/mL or mol/L.

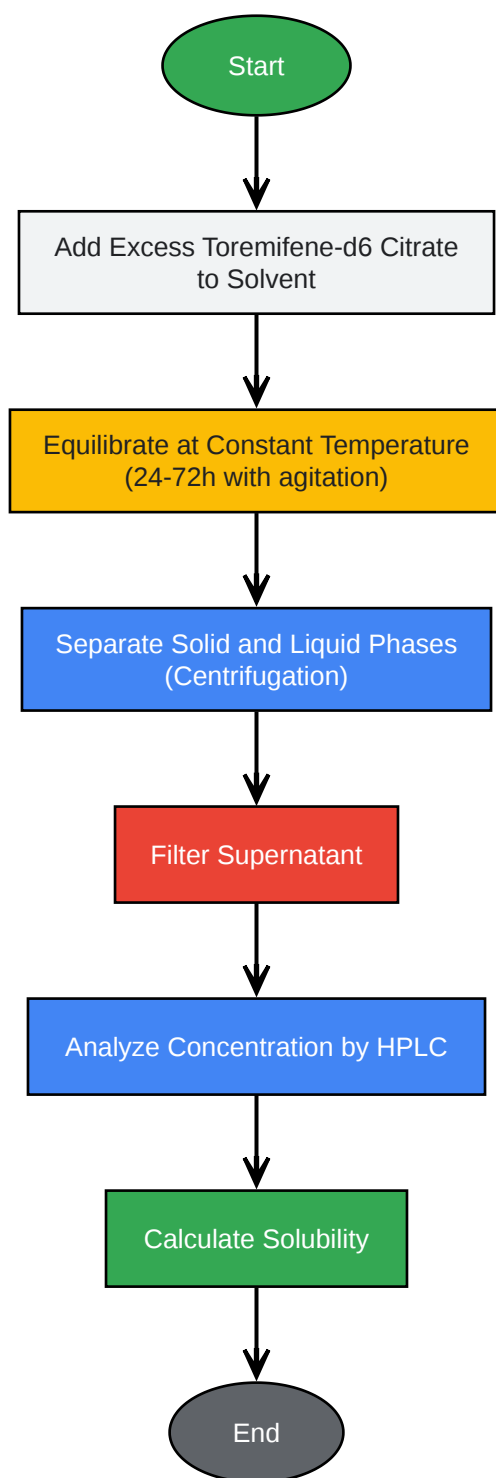
4. Quality Control:

- Perform the experiment in triplicate to ensure reproducibility.
- Visually confirm the presence of excess solid before and after equilibration.
- Ensure the temperature is maintained constant throughout the experiment.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key aspects of Toremifene's mechanism of action and the experimental workflow for solubility determination.





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References

- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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